

Flavokawain B efficacy across different cancer cell lines

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Compound Focus: Flavokawain B

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Anticancer Efficacy of Flavokawain B Across Cell Lines

Cancer Type	Cell Lines Tested	Key Findings (In Vitro/In Vivo)	Proposed Mechanisms of Action	Key Combination Synergies
B-Cell Lymphoma [1]	SUDHL-4, DB, etc.	• IC ₅₀ ~ 2-4 µg/ml (72h) • Inhibited tumor growth in mouse xenografts • Mitochondria-dependent apoptosis • ↓ BCL-XL, ↓ MMP, Caspase-3/PARP cleavage • ↓ PI3K/Akt/mTOR/GSK3β signaling		• Synergy with: Venetoclax (BCL-2 inhibitor) [1]
Cholangiocarcinoma [2]	SNU-478	• Significant growth inhibition (72h) • Enhanced tumor growth inhibition in mouse models (with Cisplatin/Gemcitabine) • Induction of apoptosis • Suppression of the Akt pathway		• Additive effect with: Cisplatin [2]
Gastric Cancer [3]	AGS, SCM-1, MKN45	• Synergistic cell death with Doxorubicin (CI<1) • Suppressed tumor growth in nude mice (combination) • ROS-mediated apoptosis & autophagy • Activation of ERK/JNK pathways		• Synergy with: Doxorubicin [3]
Osteosarcoma [4]	143B, Saos-2, OS160, MG-63	• IC ₅₀ ~ 1.97 µg/ml (3.5 µM) in 143B cells (72h) • Inhibited colony formation, migration, and invasion • G2/M cell cycle arrest • Intrinsic & extrinsic apoptosis (↑ Bax, Puma, Fas; ↓ Bcl-2, Survivin) • ↓ Cyclin B1, Cdc2, Cdc25C; ↑ Myt1		• Not specified in study
Neuroblastoma [5]	SK-N-SH	• Suppressed proliferation, migration, invasion, and angiogenesis in a dose-dependent manner (12.5-50 µM) • Inactivation of ERK/VEGF/MMPs signaling pathway		• Not specified in study

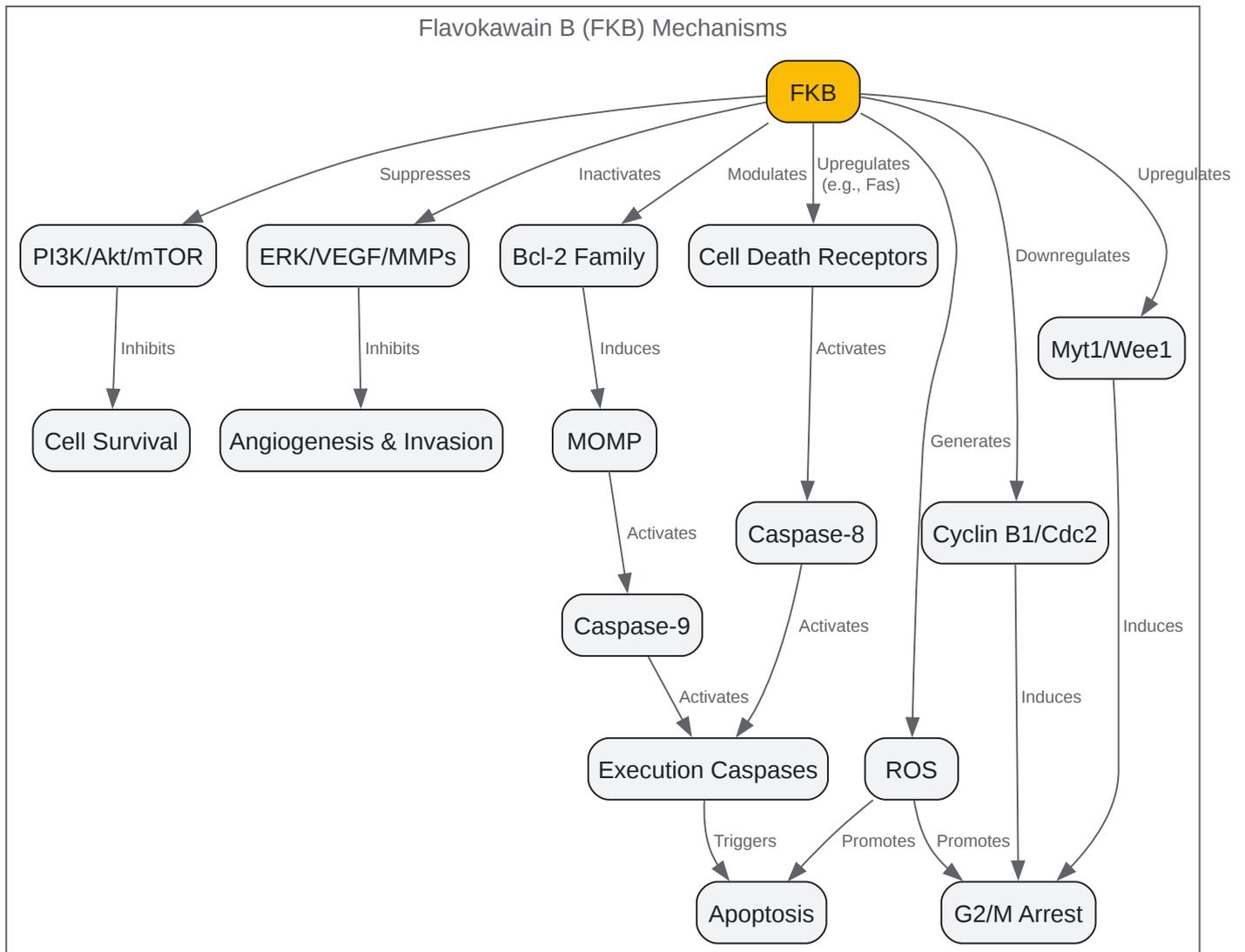
Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the core experimental methodologies used in these studies.

- **Cell Viability and Proliferation Assays:** The anti-proliferative effects of **Flavokawain B** were typically determined using colorimetric assays like **MTS** [1] or **MTT** [2] [4]. Cells were seeded in 96-well plates, treated with a range of FKB concentrations for 24-72 hours, and the cell viability was quantified by measuring the absorbance of the formed formazan product. Synergism in combination studies was often calculated using the **Chou-Talalay method** [1] [3].
- **Apoptosis Analysis:** The induction of apoptosis was frequently confirmed through:
 - **Annexin V/Propidium Iodide (PI) Staining:** followed by analysis with flow cytometry to distinguish early and late apoptotic cells [2] [4].
 - **Western Blotting:** Analysis of key apoptotic proteins, such as cleavage of **Caspase-3, Caspase-9, and PARP**, and shifts in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins [1] [4].
- **Cell Cycle Analysis:** To determine cell cycle arrest, treated cells were fixed, stained with **Propidium Iodide (PI)**, and analyzed by flow cytometry. The DNA content was used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) [4].
- **Migration and Invasion Assays:**
 - **Wound Healing/Scratch Assay:** A scratch was made in a confluent cell monolayer, and the rate of cell migration to close the wound was measured after FKB treatment [4].
 - **Transwell Assay:** Cells were placed in a chamber with a porous membrane, coated with Matrigel for invasion assays or without for migration assays. The number of cells that migrated/invaded through the membrane after FKB treatment was counted [5] [4].
- **In Vivo Efficacy Studies:** The in vivo antitumor activity was commonly evaluated in **mouse xenograft models** [1] [2]. Immunodeficient mice were subcutaneously inoculated with human cancer cells. Once tumors were established, mice were treated with FKB (e.g., via intraperitoneal injection) either alone or in combination, and tumor volume and weight were monitored over time.

Mechanisms of Action Signaling Pathways

Based on the cited research, **Flavokawain B** exerts its anticancer effects through several interconnected molecular pathways. The following diagram synthesizes these core mechanisms into a unified signaling pathway.



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Research Considerations

- **Hepatocyte Toxicity Profile:** While FKB shows promise, one study reported an **IC₅₀ of 23.2 μM in HepG2 human hepatocytes**, indicating potential hepatotoxicity at higher concentrations that requires careful evaluation [6].
- **Bioavailability Challenge:** A key limitation for clinical translation is FKB's **poor aqueous solubility and bioavailability** [7]. Research into formulation strategies, such as biotransformation to create more soluble glycosylated derivatives, is ongoing to overcome this hurdle [7].

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